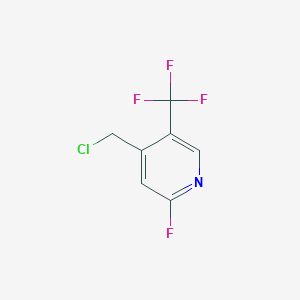

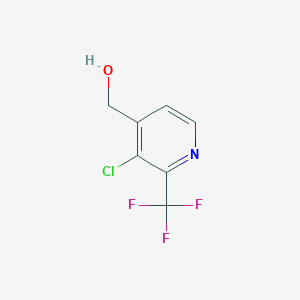

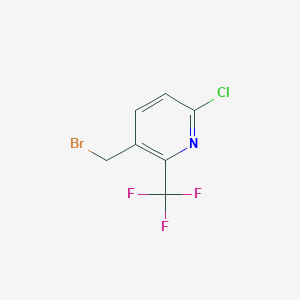

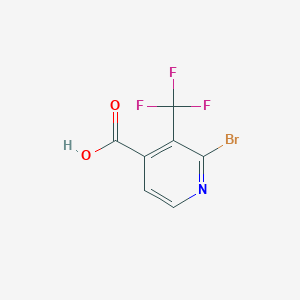

![molecular formula C7H4FNOS B1412264 2-氟苯并[d]噻唑-4-醇 CAS No. 1261630-58-3](/img/structure/B1412264.png)

2-氟苯并[d]噻唑-4-醇

描述

Synthesis Analysis

A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

The carbon at the 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view . As per the structure-activity relationship, changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .Physical And Chemical Properties Analysis

The physical properties of 2-fluorobenzo[d]thiazol-4-ol include a boiling point of 335.6 °C, a melting point of 290-295 °C, and a solubility of 0.1 g/mL in water. It is sparingly soluble in ethanol, chloroform, and ether.科学研究应用

抗惊厥和神经毒性活性

噻唑类化合物,包括2-氟苯并[d]噻唑-4-醇,因其在治疗神经疾病方面的潜力而受到研究。 该家族中的化合物已被合成并评估其抗惊厥和神经毒性活性,这可能为癫痫或其他与癫痫相关的疾病带来新的治疗方法 .

癌症治疗和分子生物学

小分子如2-氟苯并[d]噻唑-4-醇与 DNA 的相互作用在癌症治疗中非常重要。 研究重点是这些化合物如何用于理解分子生物学机制或作为肿瘤学中的潜在治疗剂 .

荧光探测和传感

羟基苯并噻唑衍生物,包括2-氟-4-羟基苯并噻唑,已被用作荧光探针。 这些化合物可以高灵敏度和选择性地检测特定离子,如铜 (Cu 2+/Cu+),这在生物学研究和医学诊断中非常有价值 .

汞离子检测

一种基于“AIE + ESIPT”机制的苯并噻唑衍生荧光探针已应用于汞 (Hg 2+) 离子的检测。 该应用展示了该化合物优异的选择性、良好的抗干扰能力、低检测限和大的斯托克斯位移,使其成为环境监测中宝贵的工具 .

抗肿瘤活性

噻唑类化合物已显示出对人类肿瘤细胞系,包括前列腺癌,具有强大的作用。 正在探索这些化合物的细胞毒活性,以开发新的抗癌药物 .

自由基清除活性

一些噻唑衍生物表现出强大的 DPPH 自由基清除活性,与维生素 E 等标准抗氧化剂相当。 这种特性可以用于开发新的抗氧化剂疗法或补充剂 .

作用机制

Target of Action

2-Fluorobenzo[d]thiazol-4-ol, also known as 2-fluoro-4-hydroxybenzothiazole, is a heterocyclic organic compound that belongs to the family of benzothiazoles

Mode of Action

For instance, some thiazole derivatives have been found to exhibit their anti-inflammatory and analgesic activities by inhibiting the biosynthesis of prostaglandins .

Biochemical Pathways

For instance, some thiazole derivatives have been found to inhibit the cyclo-oxygenase and 5-lipoxygenase pathways, which are involved in the metabolism of arachidonic acid to prostaglandins and leukotrienes .

Pharmacokinetics

. These properties could potentially influence the bioavailability of 2-Fluorobenzo[d]thiazol-4-ol.

未来方向

While specific future directions for 2-Fluorobenzo[d]thiazol-4-ol were not found in the search results, benzothiazole derivatives have been extensively studied for their diverse biological activities . This suggests that 2-Fluorobenzo[d]thiazol-4-ol and its derivatives may also have potential applications in medicinal chemistry and drug discovery.

属性

IUPAC Name |

2-fluoro-1,3-benzothiazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNOS/c8-7-9-6-4(10)2-1-3-5(6)11-7/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTZDFBZFSPILEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=N2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。